3,4,5,6-Tetramethyl-2H-pyran-2-one
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Overview
Description
3,4,5,6-Tetramethyl-2H-pyran-2-one is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol This compound is characterized by a pyran ring substituted with four methyl groups at positions 3, 4, 5, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetramethyl-2H-pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl-1,3-butadiene with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetramethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4,5,6-Tetramethyl-2H-pyran-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3,4,5,6-Tetramethyl-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to various biological responses, including inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Tetrahydropyran: A saturated six-membered ring with one oxygen atom, used as a solvent and in organic synthesis.
2H-Pyran-2-one: A parent compound with a similar structure but without the methyl substitutions.
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: A related compound with two methyl groups, used in flavor and fragrance industries.
Uniqueness: 3,4,5,6-Tetramethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise molecular characteristics .
Properties
CAS No. |
51595-76-7 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5,6-tetramethylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(4)11-9(10)7(5)3/h1-4H3 |
InChI Key |
PWVOLXSMGIMTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=C1C)C)C |
Origin of Product |
United States |
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